Glyoxal bis(diallyl acetal)

Catalog No.
S8056420
CAS No.
29895-12-3
M.F
C14H22O4
M. Wt
254.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyoxal bis(diallyl acetal)

CAS Number

29895-12-3

Product Name

Glyoxal bis(diallyl acetal)

IUPAC Name

3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C14H22O4/c1-5-9-15-13(16-10-6-2)14(17-11-7-3)18-12-8-4/h5-8,13-14H,1-4,9-12H2

InChI Key

BXAAQNFGSQKPDZ-UHFFFAOYSA-N

SMILES

C=CCOC(C(OCC=C)OCC=C)OCC=C

Canonical SMILES

C=CCOC(C(OCC=C)OCC=C)OCC=C

Glyoxal bis(diallyl acetal) is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol. Its IUPAC name is 3-[1,2,2-tris(prop-2-enoxy)ethoxy]prop-1-ene, and it is identified by the CAS number 16646-44-9. This compound features a structure that includes two allyl groups attached to a glyoxal backbone, which contributes to its unique chemical properties and reactivity. Glyoxal bis(diallyl acetal) is typically synthesized as a colorless oil and has applications in various fields, including organic synthesis and materials science .

Due to its reactive acetal groups. It can undergo hydrolysis in aqueous environments, leading to the formation of glyoxal and diallyl alcohol. Additionally, it can be involved in polymerization reactions, particularly when exposed to heat or acidic conditions, resulting in cross-linked networks that are useful for creating hydrogels or other polymeric materials .

Glyoxal bis(diallyl acetal) can be synthesized through several methods:

  • Direct Acetalization: This method involves reacting glyoxal with diallyl alcohol in the presence of an acid catalyst. The reaction typically yields high purity products.
  • Two-step Process: Initially, glyoxal is converted into a monoacetal derivative, which is then treated with diallyl alcohol to form the bisacetal. This approach allows for better control over the reaction conditions and product purity .
  • Alternative Routes: Other synthetic routes may involve the use of protecting groups or different reaction conditions to optimize yield and selectivity.

Glyoxal bis(diallyl acetal) has diverse applications:

  • Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic compounds.
  • Polymer Chemistry: Due to its ability to form cross-linked structures, it is used in producing hydrogels and other polymeric materials.
  • Chemical Industry: It may act as a reagent or catalyst in various chemical transformations .

Several compounds share structural similarities with glyoxal bis(diallyl acetal). Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
GlyoxalAldehydeSimple structure; serves as a precursor for acetals
Diallyl AcetalAcetalContains two allyl groups; used in polymer synthesis
Glyoxal Bis(dibutyl Acetal)AcetalSimilar structure; different alkyl substituents
Diallyl PhthalateEsterUsed as a plasticizer; different functional groups
Glycidyl MethacrylateEpoxideReactive epoxide group; used in polymerization

Glyoxal bis(diallyl acetal) stands out due to its specific combination of glyoxal and allyl functionalities, allowing for unique reactivity patterns not found in simpler compounds .

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Exact Mass

254.15180918 g/mol

Monoisotopic Mass

254.15180918 g/mol

Heavy Atom Count

18

UNII

0O0XVR212C

Dates

Last modified: 11-23-2023

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